Rebaudioside C (Reb C) is a natural diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , ] This plant is native to South America and has been used for centuries by indigenous populations as a sweetener. [, ] Reb C is one of several steviol glycosides found in Stevia, along with Stevioside, Rebaudioside A, Dulcoside A, and others. [, , , , , ] These compounds are known for their intense sweetness, being significantly sweeter than sucrose. [, ] Reb C is approximately 40 to 60 times sweeter than sucrose. []
Rebaudioside C is primarily extracted from the Stevia rebaudiana plant, which is native to South America. The extraction process typically involves harvesting the leaves and using various methods such as water extraction or organic solvent extraction to isolate the glycosides. The leaves contain multiple sweet compounds, with rebaudioside A being the most abundant, followed by rebaudioside C and stevioside .
Rebaudioside C belongs to the class of compounds known as glycosides, specifically steviol glycosides. These are characterized by a steviol backbone with sugar moieties attached. In terms of chemical classification, it can be categorized under the broader category of terpenoids due to its derivation from terpenes.
The synthesis of rebaudioside C can be achieved through both extraction from natural sources and synthetic methods. The extraction involves several steps:
Recent advancements have also introduced enzymatic synthesis methods that utilize specific enzymes to modify existing steviol glycosides into rebaudioside C, enhancing purity and yield .
The purification process often involves:
Rebaudioside C has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. Its chemical formula is , which indicates it contains five glucose units and one rhamnose unit.
The molecular weight of rebaudioside C is approximately 1,183 g/mol. Structural analysis through techniques such as mass spectrometry has revealed that it contains specific glycan arrangements at positions C-13 and C-19 on the steviol molecule .
Rebaudioside C can undergo various chemical reactions typical for glycosides, including hydrolysis and transglycosylation. Hydrolysis may lead to the release of its sugar components under acidic or enzymatic conditions.
In synthetic applications, transglycosylation reactions are employed to modify existing steviol glycosides into new derivatives with altered sweetness profiles or stability characteristics . This process often requires specific enzymes that facilitate the transfer of sugar moieties between different glycosides.
The sweetness of rebaudioside C is attributed to its interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
Studies indicate that rebaudioside C activates these receptors similarly to sucrose but with different kinetics and intensities, contributing to its unique flavor profile .
Relevant analyses indicate that rebaudioside C maintains its sweetness profile across various pH levels, making it suitable for diverse food applications .
Rebaudioside C has several applications in food science and nutrition:
Rebaudioside C (Reb C) is a steviol glycoside naturally occurring in the leaves of Stevia rebaudiana Bertoni, a perennial shrub native to Paraguay and Brazil. Within the Asteraceae family, this species is distinguished by its ability to synthesize sweet-tasting diterpenoid glycosides. Reb C accumulates in leaf tissue alongside other glycosides, typically constituting 0.4–2.0% of dried leaf mass, though this varies significantly with plant genotype, growing conditions, and processing methods [3] [7]. Its biosynthesis occurs through the same metabolic pathway as other steviol glycosides, involving glycosylation of the steviol aglycone backbone. Among over 60 identified steviol glycosides in Stevia rebaudiana, Reb C ranks as the third most abundant glycoside after stevioside and rebaudioside A (Reb A) [7] [9].
The Guarani peoples of South America historically used Stevia rebaudiana leaves (termed "ka'a he'ê" or "sweet herb") to sweeten beverages like mate tea and as medicinal agents. Scientific characterization began in 1931 when French chemists Bridel and Lavieille isolated stevioside [1] [7]. Reb C was first identified structurally in the 1970s during expanded phytochemical investigations of Stevia [6]. Modern commercialization initially prioritized stevioside and Reb A due to their higher abundance and sweetness intensity. Reb C received less attention historically owing to its comparatively lower sweetness (30–60 times sweeter than sucrose) and more pronounced bitterness [5] [9]. Recent advances in enzymatic modification and purification have renewed interest in Reb C as a modifiable substrate for improved sweeteners.
Reb C belongs to the ent-kaurene diterpenoid glycoside family characterized by a tetracyclic steviol core. Structurally, it features a β-glucosyl ester at C-19 and a β-sophoroside (glucosyl-β-1,2-glucose) at C-13, with an additional α-1,6-linked rhamnose unit on the sophorose’s terminal glucose—a configuration distinct from Reb A’s trisaccharide at C-13 [4] [9]. This structural difference underlies Reb C’s sensory and functional properties:
Table 1: Key Characteristics of Major Steviol Glycosides
Glycoside | Relative Sweetness | Bitterness Intensity | Typical Leaf Content (%) |
---|---|---|---|
Stevioside | 250–300× sucrose | High | 6.5–9.1 |
Rebaudioside A | 350–450× sucrose | Moderate | 2.3–4.0 |
Rebaudioside C | 30–60× sucrose | High | 0.4–2.0 |
Rebaudioside M | 350–450× sucrose | Low | <0.1 |
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